molecular formula C15H19N3O3 B2459303 1-(4-Methoxybenzyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea CAS No. 1396811-73-6

1-(4-Methoxybenzyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

Cat. No. B2459303
M. Wt: 289.335
InChI Key: YIXCQAQIHWIRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is known to play a critical role in inflammation and immune response. A-438079 has been widely studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Labeling

  • A study detailed the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418) as an internal standard for LC–MS analysis, highlighting its potential in pharmacokinetics studies due to its potent activities against cancer cell, nociceptive pain, and neurodegenerative disorders (Liang et al., 2020).
  • Another research effort synthesized and evaluated carbon-11 labeled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ([11C]AR-A014418), a glycogen synthase kinase-3beta (GSK-3beta) specific inhibitor for PET studies, though it found very low levels of radioactivity in brain regions, indicating poor brain penetration (Vasdev et al., 2005).

Chemical and Structural Analysis

  • The structural characteristics of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea were studied, showing that all non-H atoms in the molecule are essentially coplanar, offering insights into its molecular interactions and potential for further biochemical studies (Lough et al., 2010).

Potential Applications in Medicinal Chemistry

  • Research has been conducted on the synthesis of urea derivatives from natural sources, indicating the compound's potential for the development of new pharmacological agents. One study isolated four urea derivatives from the roots of Pentadiplandra brazzeana, suggesting a new avenue for the synthesis of bioactive compounds (Tsopmo et al., 1999).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-9-14(21-18-11)7-8-16-15(19)17-10-12-3-5-13(20-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCQAQIHWIRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

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